molecular formula C25H21Br2P B048541 (2-Bromobenzyl)triphenylphosphonium bromide CAS No. 36901-75-4

(2-Bromobenzyl)triphenylphosphonium bromide

Cat. No.: B048541
CAS No.: 36901-75-4
M. Wt: 512.2 g/mol
InChI Key: MIUPTFWVTVISEG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Bromobenzyl)triphenylphosphonium bromide is a chemical compound with the molecular formula C25H21Br2P. It is a phosphonium salt that is commonly used in organic synthesis, particularly in the preparation of Wittig reagents. The compound is characterized by the presence of a bromobenzyl group attached to a triphenylphosphonium moiety, making it a versatile intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Bromobenzyl)triphenylphosphonium bromide can be synthesized through the reaction of triphenylphosphine with 2-bromobenzyl bromide. The reaction typically takes place in an organic solvent such as toluene or tetrahydrofuran (THF) under reflux conditions. The mixture is stirred at room temperature for several hours to ensure complete reaction .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve microwave irradiation to accelerate the reaction. This method has been shown to produce high yields of the desired product in a shorter time compared to conventional heating methods. The reaction is carried out in the presence of triphenylphosphine and 2-bromobenzyl bromide in THF at 60°C for 30 minutes .

Chemical Reactions Analysis

Types of Reactions

(2-Bromobenzyl)triphenylphosphonium bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the benzyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, particularly in the presence of strong oxidizing or reducing agents.

    Coupling Reactions: It can be used in coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted benzyltriphenylphosphonium salts, while coupling reactions can produce complex organic molecules .

Scientific Research Applications

(2-Bromobenzyl)triphenylphosphonium bromide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a precursor in the synthesis of Wittig reagents, which are essential for the formation of alkenes from carbonyl compounds.

    Biology: The compound is used in the synthesis of biologically active molecules, such as indoles, which have various pharmacological properties.

    Medicine: It is involved in the preparation of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2-Bromobenzyl)triphenylphosphonium bromide involves its role as a phosphonium salt. In organic synthesis, it acts as a source of the benzyltriphenylphosphonium cation, which can undergo various reactions to form new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromobenzyl)triphenylphosphonium bromide
  • (2-Aminobenzyl)triphenylphosphonium bromide
  • (Bromomethyl)triphenylphosphonium bromide

Uniqueness

(2-Bromobenzyl)triphenylphosphonium bromide is unique due to the presence of the bromine atom at the 2-position of the benzyl group, which influences its reactivity and the types of reactions it can undergo. This positional specificity allows for selective substitution and coupling reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

(2-bromophenyl)methyl-triphenylphosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21BrP.BrH/c26-25-19-11-10-12-21(25)20-27(22-13-4-1-5-14-22,23-15-6-2-7-16-23)24-17-8-3-9-18-24;/h1-19H,20H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIUPTFWVTVISEG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CC2=CC=CC=C2Br)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21Br2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30471284
Record name Phosphonium, [(2-bromophenyl)methyl]triphenyl-, bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30471284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

512.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36901-75-4
Record name Phosphonium, [(2-bromophenyl)methyl]triphenyl-, bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30471284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Bromobenzyl)triphenylphosphonium bromide
Reactant of Route 2
Reactant of Route 2
(2-Bromobenzyl)triphenylphosphonium bromide
Reactant of Route 3
(2-Bromobenzyl)triphenylphosphonium bromide
Reactant of Route 4
Reactant of Route 4
(2-Bromobenzyl)triphenylphosphonium bromide
Reactant of Route 5
(2-Bromobenzyl)triphenylphosphonium bromide
Reactant of Route 6
(2-Bromobenzyl)triphenylphosphonium bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.